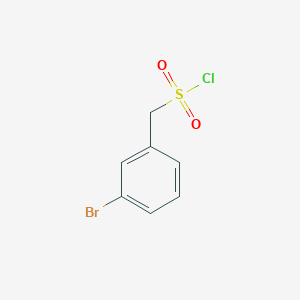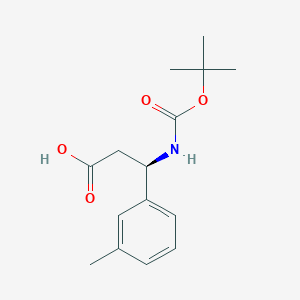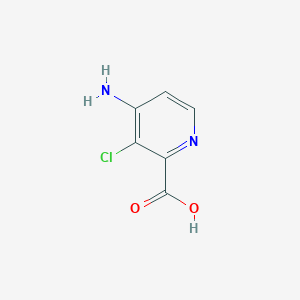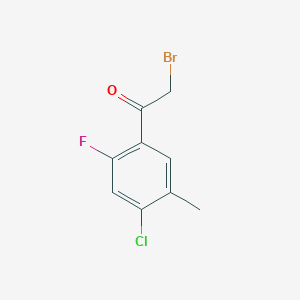
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone
描述
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom attached to the ethanone group, and a substituted phenyl ring with chlorine, fluorine, and methyl groups. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the ethanone group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the ethanone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanoic acid.
科学研究应用
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of bioactive molecules and drug candidates.
Medicine: Explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms (bromine, chlorine, and fluorine) and the carbonyl group in the ethanone moiety can influence its binding affinity and reactivity with biological macromolecules. The compound may exert its effects through mechanisms such as enzyme inhibition, receptor modulation, or DNA intercalation.
相似化合物的比较
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(4-chlorophenyl)-1-ethanone: Lacks the fluorine and methyl groups, which may affect its reactivity and biological activity.
2-Bromo-1-(4-fluoro-2-methylphenyl)-1-ethanone: Lacks the chlorine group, which may influence its chemical properties and applications.
2-Bromo-1-(4-chloro-2-fluorophenyl)-1-ethanone: Lacks the methyl group, which may alter its steric and electronic properties.
The presence of multiple halogen atoms and a methyl group in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these substituents can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGPTKBKJYQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378323 | |
| Record name | 4-Chloro-2-fluoro-5-methylphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-26-6 | |
| Record name | 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-5-methylphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





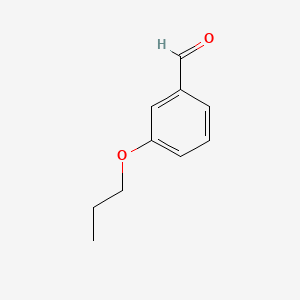
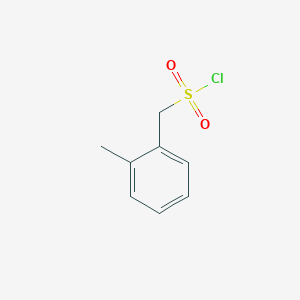
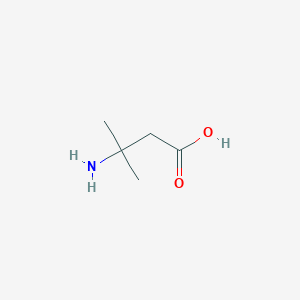
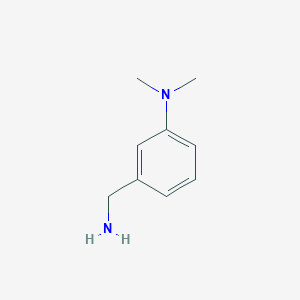

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)


